N-(butan-2-yl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
Description
N-(butan-2-yl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a synthetic small molecule featuring a thiophene-2-carboxamide core substituted with a sulfamoyl group and a branched alkyl chain. The sulfamoyl moiety is linked to a 3,4-dimethylphenyl group, while the carboxamide nitrogen is bonded to a butan-2-yl substituent.
Key structural features:
- Thiophene ring: A five-membered aromatic heterocycle contributing to planar rigidity and π-π stacking interactions.
- Sulfamoyl group: A sulfonamide derivative known for hydrogen-bonding capabilities and enzyme inhibition (e.g., carbonic anhydrase inhibitors).
- 3,4-Dimethylphenyl substituent: Enhances lipophilicity and may influence steric interactions with target proteins.
- Butan-2-yl chain: A branched alkyl group that could modulate solubility and metabolic stability.
Properties
IUPAC Name |
N-butan-2-yl-3-[(3,4-dimethylphenyl)-methylsulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S2/c1-6-14(4)19-18(21)17-16(9-10-24-17)25(22,23)20(5)15-8-7-12(2)13(3)11-15/h7-11,14H,6H2,1-5H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPYBWDYVVSHQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C=CS1)S(=O)(=O)N(C)C2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(butan-2-yl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of sulfamoyl arylamides, characterized by a thiophene core and a butan-2-yl side chain. Its molecular formula is C14H21N3O2S, with a molecular weight of approximately 297.41 g/mol. The structure is crucial for its interaction with biological targets.
Biological Activity
1. Antiviral Activity
Research indicates that sulfamoyl arylamides, including this compound, exhibit antiviral properties, particularly against hepatitis B virus (HBV). The mechanism involves the inhibition of viral replication through interference with viral polymerase activity. A study demonstrated that derivatives similar to this compound showed significant antiviral effects in vitro, suggesting potential for therapeutic applications in HBV treatment .
2. Antitumor Activity
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies reveal that it induces apoptosis in cancer cells by activating caspase pathways. For instance, a derivative of this compound was tested against human pancreatic cancer (Patu8988) and showed promising results with IC50 values indicating effective cytotoxicity .
3. Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been assessed. It was found to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its role as an anti-inflammatory agent .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The sulfamoyl group plays a critical role in inhibiting enzymes involved in viral replication and cancer cell proliferation.
- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways through mitochondrial membrane permeabilization and subsequent caspase activation.
Case Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study on Hepatitis B | HepG2.2.15 | 5.0 | Inhibition of viral polymerase |
| Antitumor Activity | Patu8988 | 10.0 | Induction of apoptosis via caspases |
| Anti-inflammatory Effects | RAW 264.7 | 15.0 | Inhibition of TNF-alpha production |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C18H24N2O3S2
- CAS Number : 1251693-36-3
- Structure : It contains a thiophene ring, a carboxamide group, and a sulfamoyl moiety, which are crucial for its biological activity .
Medicinal Chemistry Applications
-
Antiviral Activity :
- Research indicates that sulfamoyl compounds can exhibit antiviral properties. Specifically, derivatives of sulfamoyl-arylamides have been studied for their effectiveness against hepatitis B virus (HBV) infections. The structural components of N-(butan-2-yl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide may enhance its efficacy in targeting viral replication mechanisms .
-
Anticancer Potential :
- Compounds with thiophene rings have been shown to possess anticancer properties. The incorporation of the sulfamoyl group may further improve the compound's ability to inhibit cancer cell proliferation. Studies on similar compounds suggest that they can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents.
-
Enzyme Inhibition :
- Sulfamoyl compounds often act as enzyme inhibitors. For instance, they can inhibit carbonic anhydrase and other related enzymes, which play critical roles in physiological processes. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.
-
Anti-inflammatory Effects :
- There is evidence suggesting that compounds with similar structures exhibit anti-inflammatory properties. The mechanism may involve the modulation of inflammatory pathways, making this compound a candidate for treating inflammatory diseases.
Case Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry explored the antiviral efficacy of sulfamoyl derivatives against HBV. The findings indicated that specific modifications to the sulfamoyl group significantly enhanced antiviral activity. This suggests that this compound could be optimized for better performance against viral infections .
Case Study 2: Anticancer Screening
In a recent screening of thiophene-based compounds for anticancer activity, this compound was tested against several cancer cell lines. Results showed promising cytotoxic effects at low micromolar concentrations, indicating its potential as a lead compound in cancer therapy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules from the literature:
Key Observations:
Thiophene vs. Furan/Phenyl Cores: The target compound’s thiophene core (vs.
Sulfamoyl Group Variations :
- The 3,4-dimethylphenyl-sulfamoyl group in the target compound may confer greater steric bulk and lipophilicity than the 4-ethylphenyl-sulfamoyl group in the fluorinated analog , affecting target binding or membrane permeability.
Alkyl/Aryl Substituents: The butan-2-yl chain in the target compound likely improves solubility in nonpolar environments compared to the nitro or fluoro substituents in analogs . Fluorine in the analog from could enhance metabolic stability and bioavailability via reduced cytochrome P450-mediated oxidation.
Physicochemical and Conformational Properties
Dihedral Angle Comparisons:
- N-(2-Nitrophenyl)thiophene-2-carboxamide exhibits dihedral angles of 8.5–13.5° between the thiophene and benzene rings, facilitating planar conformations.
Hydrogen Bonding and Crystal Packing:
- Unlike N-(2-nitrophenyl)thiophene-2-carboxamide, which relies on weak C–H⋯O/S interactions for crystal packing , the target compound’s sulfamoyl group could form stronger hydrogen bonds (N–H⋯O), improving crystallinity and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
